molecular formula C10H19N B8689016 Butyl-cyclohexylideneamine CAS No. 6407-39-2

Butyl-cyclohexylideneamine

Cat. No. B8689016
Key on ui cas rn: 6407-39-2
M. Wt: 153.26 g/mol
InChI Key: WTKIOPVBAMLRQC-UHFFFAOYSA-N
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Patent
US08088924B2

Procedure details

1-Butylamine (9.88 mL, 0.1 mol) and toluene (15 mL) was added to cyclohexanone (10.36 mL, 0.1 mol) and the reaction mixture was heated under reflux for 24 h under dehydration condition by using Dienstark reflux condenser packing molecular sieves 4A. After the reaction mixture was cooled to room temperature, evaporated under reduced pressure. The residue was distilled under reduced pressure (2 mmHg) at 64° C. to give butyl-cyclohexylideneamine (1-015-01) (12.8 g, 84%) as a colorless oil.
Quantity
9.88 mL
Type
reactant
Reaction Step One
Quantity
10.36 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[C:6]1(=O)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1>C1(C)C=CC=CC=1>[CH2:1]([N:5]=[C:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
9.88 mL
Type
reactant
Smiles
C(CCC)N
Name
Quantity
10.36 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 h under dehydration condition
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure (2 mmHg) at 64° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N=C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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